molecular formula C7H11NO3 B15307643 Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate

Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate

Katalognummer: B15307643
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: HKDYCDAEOZWGAO-IYSWYEEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (1R,4R)-2-oxa-5-azabicyclo[221]heptane-1-carboxylate is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and allows for the preparation of enantiomerically enriched derivatives. Another method involves the epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters under basic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Diels-Alder reactions, which are well-suited for producing significant quantities of the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of strong bases and electron-withdrawing N-protective groups to promote the desired transformations .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen or metal hydrides for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Wissenschaftliche Forschungsanwendungen

Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate has numerous scientific research applications:

Wirkmechanismus

The mechanism of action of methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C7H11NO3

Molekulargewicht

157.17 g/mol

IUPAC-Name

methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-11-7)8-4-7/h5,8H,2-4H2,1H3/t5-,7-/m1/s1

InChI-Schlüssel

HKDYCDAEOZWGAO-IYSWYEEDSA-N

Isomerische SMILES

COC(=O)[C@]12C[C@H](CO1)NC2

Kanonische SMILES

COC(=O)C12CC(CO1)NC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.